molecular formula C17H23F3N4O B6723530 N-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

N-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B6723530
M. Wt: 356.4 g/mol
InChI Key: WEVZXBXVWWOLKT-UHFFFAOYSA-N
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Description

N-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a pyrrolidine-2-carboxamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O/c18-17(19,20)13-5-7-22-15(9-13)24-8-2-3-12(11-24)10-23-16(25)14-4-1-6-21-14/h5,7,9,12,14,21H,1-4,6,8,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVZXBXVWWOLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2CCCN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The pyridine ring with a trifluoromethyl group can be synthesized using a Friedländer synthesis or other suitable methods.

    Piperidine ring formation: The piperidine ring can be constructed through cyclization reactions involving appropriate amine and aldehyde precursors.

    Coupling reactions: The pyridine and piperidine rings are then coupled using a suitable linker, often involving reductive amination or other coupling reactions.

    Formation of the pyrrolidine-2-carboxamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide
  • N-[[1-[4-(trifluoromethyl)benzyl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide

Uniqueness

N-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methyl]pyrrolidine-2-carboxamide is unique due to the presence of the trifluoromethyl group attached to a pyridine ring, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential biological activity compared to similar compounds with different substituents.

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